[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride
Overview
Description
2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride, also known as 2-MEOH-Cl, is an organic compound with a molecular formula of C4H9ClN2O2. It is an amine derivative of oxadiazole and is commonly used as an intermediate in the synthesis of organic compounds. 2-MEOH-Cl is a colorless, volatile solid with a melting point of 80-82°C and a boiling point of 120-122°C. It is soluble in water and ethanol, and insoluble in ether, acetone, and benzene.
Scientific Research Applications
- Anti-Infective Agents
- Field: Medicinal Chemistry
- Application: 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
- Method: The synthesis of these compounds often involves the use of nitrogen- and oxygen-containing scaffolds .
- Results: These compounds have shown promising results against various infectious diseases, including tuberculosis, malaria, and Chagas disease .
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Anticancer Agents
- Field: Oncology
- Application: 1,2,4-oxadiazoles have been synthesized and evaluated for their anticancer activities .
- Method: The MTT test, which measures the activity of mitochondrial enzymes, is often used to evaluate the anticancer activity of these compounds .
- Results: Some 1,2,4-oxadiazole derivatives have shown promising results against various types of cancer .
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Antibacterial Agents
- Field: Microbiology
- Application: 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial activities .
- Method: The EC50 values, which measure the concentration of a drug that gives half-maximal response, are often used to evaluate the antibacterial activity of these compounds .
- Results: Some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .
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Treatment of Cystic Fibrosis
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Treatment of Duchenne Muscular Dystrophy
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Treatment of Alzheimer’s Disease
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Synthesis and Reactivity of 1,2,4-Oxadiazolium Salts
- Field: Organic Chemistry
- Application: 1,2,4-oxadiazolium salts are used in the synthesis of other heterocyclic and acyclic compounds .
- Method: The synthesis of these compounds often involves the functionalization of preliminary prepared uncharged 1,2,4-oxadiazole system .
- Results: These compounds have shown promising results in organic synthesis .
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Agricultural Biological Activities
- Field: Agriculture
- Application: 1,2,4-oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities .
- Method: These compounds are synthesized and evaluated for their agricultural activities .
- Results: Some 1,2,4-oxadiazole derivatives showed moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
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Antitussive Agents
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Anti-Inflammatory Agents
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Anaesthetic Agents
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Vasodilator Agents
properties
IUPAC Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-4-7-5(2-3-6)9-8-4;/h2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUPTEOOBIVWNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride | |
CAS RN |
1185295-39-9 | |
Record name | 2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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